2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a butylsulfonyl (-SO₂C₄H₉) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s electronic properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science research.
The butylsulfonyl group enhances the compound’s stability and reactivity in electrophilic substitution reactions. Its molecular formula is inferred as C₁₇H₂₅BO₄S (calculated molecular weight: 344.26 g/mol), with the sulfonyl moiety increasing polarity compared to alkyl or alkoxy-substituted analogs.
Properties
Molecular Formula |
C16H25BO4S |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-(4-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO4S/c1-6-7-12-22(18,19)14-10-8-13(9-11-14)17-20-15(2,3)16(4,5)21-17/h8-11H,6-7,12H2,1-5H3 |
InChI Key |
XVWDUXIVMBGAQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 4-(Butylsulfonyl)phenylboronic acid, is prepared by reacting 4-bromobutylsulfonylbenzene with a boronic acid reagent under Suzuki-Miyaura coupling conditions.
Cyclization to Form the Dioxaborolane Ring: The phenylboronic acid derivative is then reacted with pinacol in the presence of a dehydrating agent such as toluene or xylene to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Electron-Withdrawing Groups (EWGs):
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane ():
- Substituent: Methylsulfonyl (-SO₂CH₃) at the meta position.
- Molecular Formula: C₁₃H₁₉BO₄S; Molecular Weight: 282.16 g/mol.
- The sulfonyl group withdraws electron density, reducing the boron center’s Lewis acidity compared to electron-donating substituents. This enhances stability in oxidative conditions but may slow transmetallation in cross-coupling reactions.
Target Compound (Butylsulfonyl, para):
Electron-Donating Groups (EDGs):
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
- Substituent: Methoxy (-OCH₃) at the para position.
- Molecular Formula: C₁₃H₁₉BO₃; Molecular Weight: 246.10 g/mol.
- Methoxy groups enhance electron density at the boron center, accelerating transmetallation but reducing oxidative stability. This compound is a white solid (m.p. 137–139°C), contrasting with sulfonyl analogs, which are typically liquids.
Steric and Structural Variations
Alkyl/Aryl Chains:
- 2-(4-(Butylthiomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Substituent: Butylthio (-SC₄H₉) at the para position. Molecular Formula: C₁₇H₂₇BO₂S; Molecular Weight: 306.27 g/mol. The thioether group is less electron-withdrawing than sulfonyl, offering intermediate reactivity.
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
Physicochemical and Application Comparison
Research Implications
The butylsulfonyl substituent’s strong electron-withdrawing nature positions the target compound as a stable, reactive partner in cross-coupling reactions, particularly for constructing biaryl systems in drug discovery (e.g., kinase inhibitors). Its lipophilicity may also enhance blood-brain barrier permeability in CNS-targeted pharmaceuticals.
In contrast, methoxy-substituted analogs () dominate in agrochemical synthesis due to their cost-effective synthesis and moderate reactivity, while ethynyl derivatives () are preferred in materials science for π-conjugation.
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